Cas no 332062-49-4 (7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene)

332062-49-4 structure
Nome do Produto:7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene
- 5-phenyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
- 5H-Pyrazolo[1,5-c][1,3]benzoxazine, 1,10b-dihydro-5-phenyl-2-(2-thienyl)-
- MLS000564469
- SR-01000475302
- HMS2529O21
- 5-phenyl-2-(thiophen-2-yl)-1,10b-dihydro-5H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- SMR000176257
- 332062-49-4
- EU-0042892
- F1589-1018
- 7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
- AKOS016245466
- 4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene
- 5-phenyl-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- SR-01000475302-1
- CHEMBL1604027
- AKOS000618818
-
- Inchi: 1S/C20H16N2OS/c1-2-7-14(8-3-1)20-22-17(15-9-4-5-10-18(15)23-20)13-16(21-22)19-11-6-12-24-19/h1-12,17,20H,13H2
- Chave InChI: PPEFRUATYSNLBV-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C2CC(C3SC=CC=3)=NN2C1C1=CC=CC=C1
Propriedades Computadas
- Massa Exacta: 332.09833431g/mol
- Massa monoisotópica: 332.09833431g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 2
- Complexidade: 490
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.8
- Superfície polar topológica: 53.1Ų
Propriedades Experimentais
- Densidade: 1.33±0.1 g/cm3(Predicted)
- Ponto de ebulição: 499.6±55.0 °C(Predicted)
- pka: 3.56±0.40(Predicted)
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA69675-5mg |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F1589-1018-1mg |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1589-1018-2mg |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1589-1018-5μmol |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA69675-1mg |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F1589-1018-4mg |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1589-1018-3mg |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1589-1018-2μmol |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1589-1018-5mg |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
332062-49-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene Literatura Relacionada
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
332062-49-4 (7-phenyl-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene) Produtos relacionados
- 895641-74-4(N-benzyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine)
- 1060204-74-1(2-[4-(propan-2-yl)phenoxy]-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one)
- 3158-91-6(2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine)
- 2137995-27-6(2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)ethane-1-sulfonamide)
- 1007634-04-9(2-methyl-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide)
- 2411271-68-4(5-[(4,4,4-Trifluorobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)
- 790232-12-1(2-chloro-N-(2,5-dimethoxyphenyl)propanamide)
- 2058395-97-2(tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)
- 851622-99-6(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one)
- 2227792-53-0(rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate)
Fornecedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
